Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid
Overview
Description
Bicyclo[222]oct-5-ene-2,3-dicarboxylic acid is an organic compound with the molecular formula C10H12O4 It is a derivative of bicyclo[222]octane, featuring a bicyclic structure with two carboxylic acid groups attached at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclohexadiene and maleic anhydride, followed by hydrolysis of the resulting adduct. The reaction typically requires heating to facilitate the cycloaddition process. The hydrolysis step involves treating the adduct with water or a dilute acid to convert the anhydride groups into carboxylic acid groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the Diels-Alder reaction and subsequent hydrolysis.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The carboxylic acid groups can participate in substitution reactions, such as esterification or amidation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation involves reacting with amines.
Major Products
Oxidation: Products include ketones or aldehydes.
Reduction: Products include alcohols or other reduced derivatives.
Substitution: Products include esters or amides, depending on the reagents used.
Scientific Research Applications
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex bicyclic compounds.
Materials Science: The compound’s rigid bicyclic structure makes it useful in the design of polymers and advanced materials with specific mechanical properties.
Biology and Medicine: Research is ongoing to explore its potential as a scaffold for drug development and as a ligand in biochemical studies.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism by which bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of the carboxylic acid groups and the strained bicyclic structure, which can facilitate various chemical transformations. In biological systems, it may interact with molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, depending on the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid: Similar bicyclic structure but with a different ring size.
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride: Contains additional carboxylic acid groups and an anhydride functionality.
cis-5-Norbornene-endo-2,3-dicarboxylic acid: Another bicyclic compound with carboxylic acid groups, but with a different ring system.
Uniqueness
Bicyclo[222]oct-5-ene-2,3-dicarboxylic acid is unique due to its specific bicyclic structure, which imparts distinct reactivity and physical properties
Properties
IUPAC Name |
bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c11-9(12)7-5-1-2-6(4-3-5)8(7)10(13)14/h1-2,5-8H,3-4H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBZERMWPMTSEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C(C2C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00951508 | |
Record name | Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00951508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28871-80-9 | |
Record name | NSC238002 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238002 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00951508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid anhydride synthesized?
A1: this compound anhydride can be synthesized via a Diels-Alder reaction. [] This reaction involves β-ionone and maleic anhydride as reactants.
Q2: What is the structural conformation of the six-membered rings within the Bicyclo[2.2.2]oct-5-ene cage?
A2: The three six-membered rings within the bicyclo[2.2.2]oct-5-ene cage exhibit slight deviations from the ideal boat conformations. [] This deviation is likely due to the presence of the bridging groups and the double bond within the structure.
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